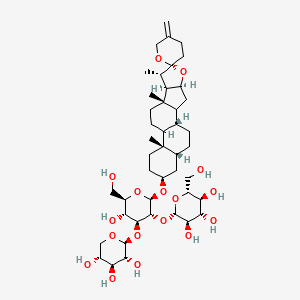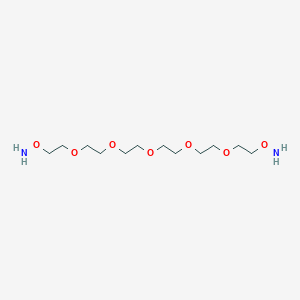
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a compound with a complex structure characterized by multiple ether linkages and hydroxylamine groups. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Preparation Methods
The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with hydroxylamine derivatives. One common method is the reaction of the diol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:
Oxidation: The hydroxylamine groups can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, leading to the formation of N-alkylated products.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Scientific Research Applications
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) has several applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry due to its ability to form stable linkages between polymer chains.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and solubility.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) involves its ability to form stable covalent bonds with various molecular targets. The hydroxylamine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form oximes. This reactivity is exploited in the modification of biomolecules and the stabilization of reactive intermediates in chemical reactions .
Comparison with Similar Compounds
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can be compared with other similar compounds, such as:
Polyethylene glycol (PEG): While PEG is widely used for its solubility and biocompatibility, the addition of hydroxylamine groups in O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) enhances its reactivity and functionality.
Amino-PEG derivatives: These compounds contain amino groups instead of hydroxylamine groups, which makes them suitable for different types of chemical modifications and applications.
Properties
Molecular Formula |
C12H28N2O7 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
InChI |
InChI=1S/C12H28N2O7/c13-20-11-9-18-7-5-16-3-1-15-2-4-17-6-8-19-10-12-21-14/h1-14H2 |
InChI Key |
FGWMKAWTYWONHC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCON)OCCOCCOCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


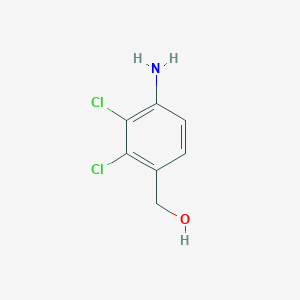
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

![(S)-4-((7H-Benzo[c]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14087681.png)
![1-(3-Amino-4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)benzo[h]quinolin-2(1H)-one](/img/structure/B14087683.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
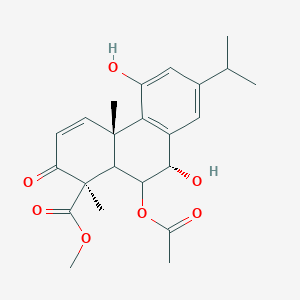
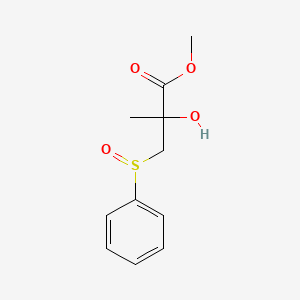
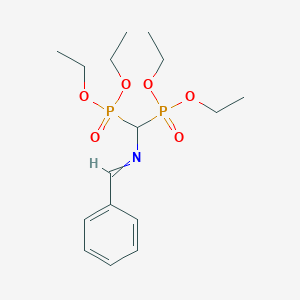
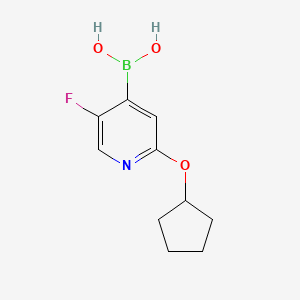
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087714.png)
![ethyl 2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14087725.png)
